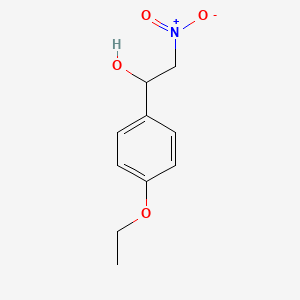
2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features both indazole and indole moieties, which are known for their significant biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine typically involves multi-step reactions that include the formation of indazole and indole rings followed by their coupling. One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Methods such as metal-catalyzed cyclization and solvent-free reactions are preferred to minimize byproducts and environmental impact .
化学反応の分析
Types of Reactions
2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to amines or alcohols.
科学的研究の応用
2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. For instance, it could inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses .
類似化合物との比較
Similar Compounds
1H-indazole: Known for its medicinal properties, including anticancer and anti-inflammatory activities.
1H-indole: Widely studied for its role in neurotransmission and as a precursor for various pharmaceuticals.
Uniqueness
2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine is unique due to its combined indazole and indole structures, which may confer enhanced biological activity and specificity compared to compounds containing only one of these moieties .
特性
分子式 |
C22H18N4 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine |
InChI |
InChI=1S/C22H18N4/c1-26(16-7-3-2-4-8-16)17-12-11-15-13-21(23-20(15)14-17)22-18-9-5-6-10-19(18)24-25-22/h2-14,23H,1H3,(H,24,25) |
InChIキー |
UQIAZECPDAMYHF-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C=C(N3)C4=NNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid](/img/structure/B13942185.png)







![2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid](/img/structure/B13942251.png)
![5,7,11-trimethylbenzo[c]acridine](/img/structure/B13942252.png)



